

Application of E-7386 in Organoid Cultures: A Detailed Guide for Researchers

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Compound of Interest

Compound Name: E-7386

Cat. No.: B1491352

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Application Notes

Introduction

E-7386 is an orally bioavailable small molecule inhibitor that targets the canonical Wnt/ β -catenin signaling pathway.^[1] This pathway is crucial in embryonic development and its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer (CRC), where mutations in components like Adenomatous Polyposis Coli (APC) are common.^{[2][3][4]}

E-7386 functions by disrupting the interaction between β -catenin and its transcriptional coactivator, CREB-binding protein (CBP).^{[5][6][7]} This inhibition prevents the transcription of Wnt target genes, many of which are involved in cell proliferation and survival, thereby suppressing tumor growth.^[1] Preclinical studies have demonstrated the anti-tumor activity of **E-7386** in various cancer models, including xenografts and patient-derived organoids.^{[2][3]}

Patient-derived organoids (PDOs) have emerged as powerful preclinical models in cancer research. These three-dimensional, self-organizing structures recapitulate the genetic and phenotypic heterogeneity of the original tumor, offering a more physiologically relevant system for drug screening and personalized medicine compared to traditional two-dimensional cell cultures. The application of **E-7386** in organoid cultures provides a valuable platform to investigate its efficacy in a patient-specific context and to explore the intricacies of Wnt/ β -catenin signaling in a more complex, in vitro tumor model.

Mechanism of Action

E-7386 specifically inhibits the protein-protein interaction between β -catenin and CBP.[6][7] In a healthy cell, the Wnt signaling pathway is tightly regulated. In the absence of a Wnt ligand, a destruction complex phosphorylates β -catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon Wnt ligand binding to its receptor, the destruction complex is inactivated, leading to the accumulation of β -catenin in the cytoplasm. This stabilized β -catenin then translocates to the nucleus, where it binds to T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors and recruits coactivators, most notably CBP and p300, to initiate the transcription of target genes.

In many cancers, mutations in pathway components lead to the constitutive stabilization and nuclear accumulation of β -catenin, resulting in uncontrolled cell growth and proliferation. **E-7386** acts downstream in this pathway, directly preventing the recruitment of CBP by nuclear β -catenin.[6] This blockade of the β -catenin/CBP interaction effectively silences the transcription of Wnt target genes, even in the presence of upstream mutations.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of **E-7386** in various cancer cell lines and its effect on gene expression in colorectal cancer organoids.

Table 1: In Vitro Activity of **E-7386** in Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μ M)	Reference
HEK293	Embryonic Kidney	0.0484	[5]
ECC10	Gastric Cancer	0.0147	[5]
SW480	Colorectal Cancer	> 0.5	[8]
MDA-MB-231	Breast Cancer	0.073	[9][10]

Table 2: Effect of **E-7386** (100 nM) on Gene Expression in Colorectal Cancer Organoids

Gene	Change in Expression	Function	Reference
ASNS	Upregulated	Amino acid metabolism	[11]
PSAT1	Upregulated	Amino acid metabolism	[11]
PHGDH	Upregulated	Amino acid metabolism	[11]
PCK2	Upregulated	Glucose metabolism	[11]
ULBP1	Upregulated	NK cell-mediated cytotoxicity	[4]
VLDLR	Upregulated	Wnt/ β -catenin signaling modification	[4]
GRPEL1	Downregulated	Not specified	[11]
HDAC2	Downregulated	Histone modification	[11]
FDPS	Downregulated	Cholesterol biosynthesis	[11]

Experimental Protocols

Protocol 1: Generation and Culture of Colorectal Cancer Patient-Derived Organoids (PDOs)

This protocol outlines the basic steps for establishing and maintaining PDOs from fresh patient tumor tissue.

Materials:

- Fresh colorectal cancer tissue
- Basal Culture Medium (Advanced DMEM/F12, 10 mM HEPES, 2 mM GlutaMAX, 1x N2 supplement, 1x B27 supplement, 1 mM N-acetylcysteine, 50 ng/mL murine EGF, 1 μ g/mL R-spondin1, 100 ng/mL Noggin)

- Digestion Buffer (Basal Culture Medium with 2.5% FBS, 200 U/mL collagenase type IV, 125 µg/mL dispase type II)
- Matrigel® (Corning)
- Phosphate-Buffered Saline (PBS), ice-cold
- Fetal Bovine Serum (FBS)
- Cell culture plates (24-well)
- Sterile surgical instruments

Procedure:

- Tissue Processing:
 - Wash the fresh tumor tissue with ice-cold PBS to remove any debris.
 - Mince the tissue into small fragments (~1-2 mm³) using sterile surgical instruments.
- Digestion:
 - Transfer the minced tissue to a tube containing Digestion Buffer.
 - Incubate at 37°C for 30-60 minutes with gentle agitation until the tissue is dissociated.
 - Neutralize the digestion by adding an equal volume of Basal Culture Medium with 10% FBS.
 - Filter the cell suspension through a 70 µm cell strainer to remove any undigested tissue.
- Cell Plating:
 - Centrifuge the cell suspension at 300 x g for 5 minutes.
 - Resuspend the cell pellet in an appropriate volume of ice-cold Matrigel®.

- Plate 50 μ L domes of the Matrigel®/cell suspension into the center of pre-warmed 24-well plate wells.
- Incubate the plate at 37°C for 15-20 minutes to allow the Matrigel® to solidify.
- Organoid Culture:
 - Gently add 500 μ L of pre-warmed Basal Culture Medium to each well.
 - Culture the organoids at 37°C in a 5% CO₂ incubator.
 - Change the medium every 2-3 days.
- Passaging:
 - When organoids become dense, they can be passaged.
 - Mechanically disrupt the Matrigel® domes and collect the organoids.
 - Centrifuge at 300 x g for 5 minutes.
 - Resuspend the organoid fragments in fresh Matrigel® and re-plate as described in step 3.

Protocol 2: **E-7386** Treatment and Viability Assessment of PDOs

This protocol describes a method for treating established PDOs with **E-7386** and assessing cell viability.

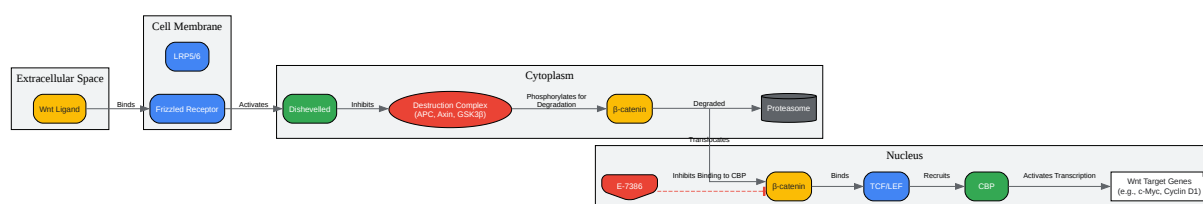
Materials:

- Established colorectal cancer PDOs in 24-well plates
- **E-7386** stock solution (in DMSO)
- Basal Culture Medium
- CellTiter-Glo® 3D Cell Viability Assay (Promega)
- Plate reader capable of luminescence detection

Procedure:

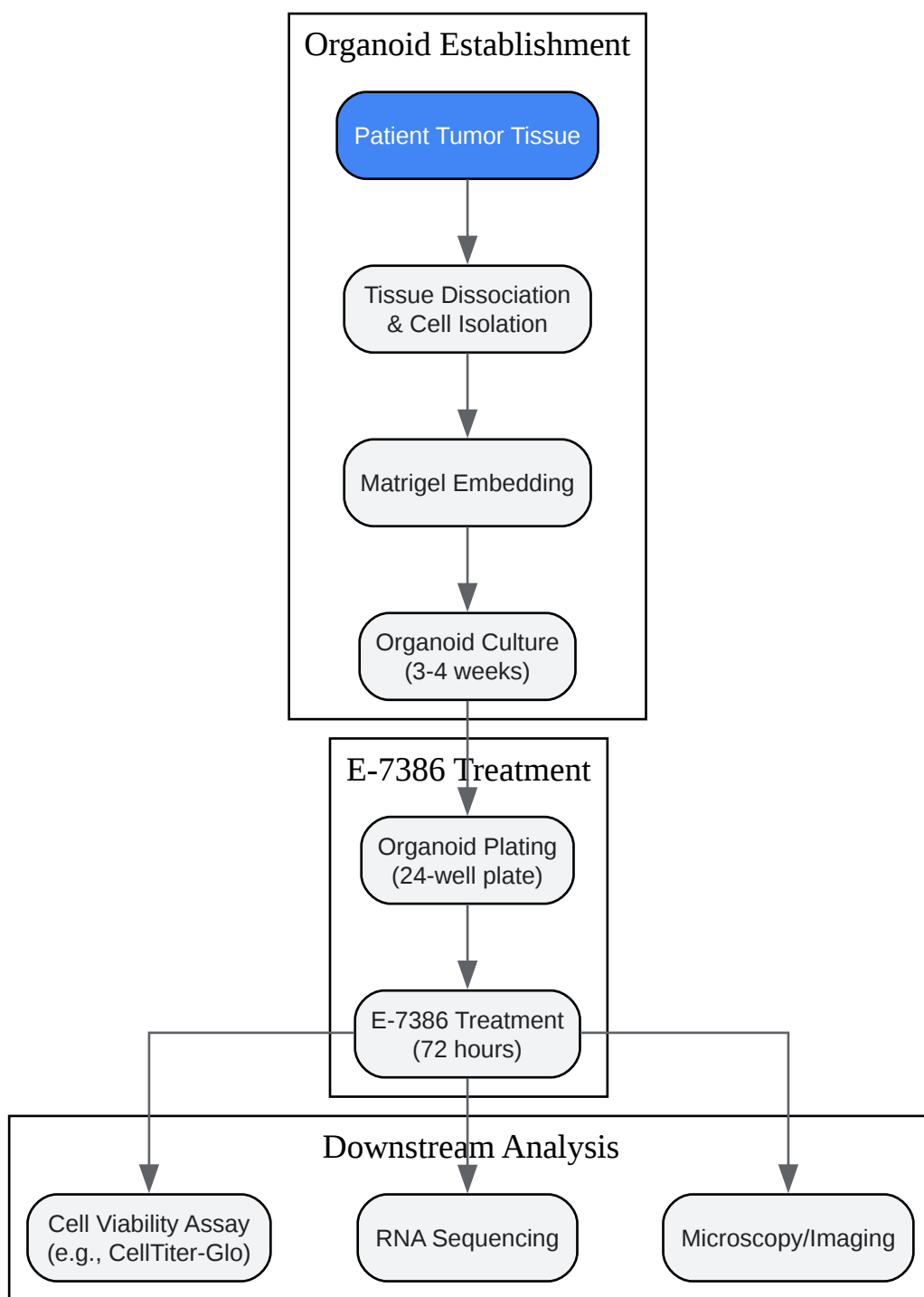
- Drug Preparation:
 - Prepare a serial dilution of **E-7386** in Basal Culture Medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 μ M). Include a vehicle control (DMSO) at the same final concentration as the highest **E-7386** concentration.
- Organoid Treatment:
 - Carefully remove the existing medium from the organoid cultures.
 - Add 500 μ L of the prepared **E-7386** dilutions or vehicle control to the respective wells.
 - Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
- Viability Assay:
 - Equilibrate the CellTiter-Glo® 3D reagent to room temperature.
 - Add 100 μ L of CellTiter-Glo® 3D reagent directly to each well.
 - Mix the contents by gentle shaking for 5 minutes to induce cell lysis.
 - Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
- Data Acquisition:
 - Measure the luminescence of each well using a plate reader.
 - Normalize the data to the vehicle control to determine the percentage of cell viability.
 - Plot the results as a dose-response curve to determine the IC₅₀ value.

Visualizations



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Caption: Wnt/β-catenin signaling pathway and the mechanism of action of **E-7386**.



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Caption: Experimental workflow for **E-7386** application in patient-derived organoids.

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